![molecular formula C12H12N2O B7469625 3-cyano-N-(cyclopropylmethyl)benzamide](/img/structure/B7469625.png)
3-cyano-N-(cyclopropylmethyl)benzamide
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Overview
Description
3-cyano-N-(cyclopropylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-cyano-N-(cyclopropylmethyl)benzamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Additionally, it has been found to modulate the activity of certain ion channels, which may account for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(cyclopropylmethyl)benzamide are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In animal models, it has been shown to reduce inflammation, alleviate pain, and prevent seizures.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-cyano-N-(cyclopropylmethyl)benzamide in lab experiments is its potent biological activity. This compound can be used at relatively low concentrations to achieve significant effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 3-cyano-N-(cyclopropylmethyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 3-cyano-N-(cyclopropylmethyl)benzamide as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-cyano-N-(cyclopropylmethyl)benzamide can be achieved through a multi-step process. One of the most commonly used methods involves the reaction of 3-cyanobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
The scientific research application of 3-cyano-N-(cyclopropylmethyl)benzamide is vast and diverse. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties.
properties
IUPAC Name |
3-cyano-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZAMOSLLQWITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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